![molecular formula C15H17NO4 B5180455 N-(1-benzofuran-2-ylcarbonyl)norleucine](/img/structure/B5180455.png)
N-(1-benzofuran-2-ylcarbonyl)norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzofuran-2-ylcarbonyl)norleucine, commonly known as Bz-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Bz-423 has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties, making it a promising candidate for the development of novel drugs.
Mechanism of Action
Bz-423 exerts its effects by binding to the mitochondrial protein, VDAC1, which is involved in the regulation of apoptosis and the immune response. Bz-423 induces a conformational change in VDAC1, leading to the release of cytochrome c and the activation of the mitochondrial apoptotic pathway. Bz-423 also modulates the immune response by promoting the differentiation of T cells into regulatory T cells.
Biochemical and Physiological Effects:
Bz-423 has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties. It has been shown to inhibit the activation of NF-kB, induce apoptosis in cancer cells, and promote the differentiation of T cells into regulatory T cells. Bz-423 has also been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Bz-423 is its specificity for VDAC1, which makes it a valuable tool for studying the role of VDAC1 in apoptosis and the immune response. However, Bz-423 has been found to have limited solubility in water, which can make it difficult to administer in vivo. In addition, Bz-423 has been found to have a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research on Bz-423. One potential application is the development of Bz-423-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is the development of Bz-423-based drugs for the treatment of cancer, either as a standalone therapy or in combination with other therapies. Further research is also needed to explore the potential of Bz-423 in modulating the immune response and its role in the regulation of mitochondrial function.
Synthesis Methods
Bz-423 can be synthesized using a multistep process that involves the reaction of norleucine with benzofuran-2-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure Bz-423.
Scientific Research Applications
Bz-423 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. Bz-423 has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, Bz-423 has been shown to modulate the immune system by promoting the differentiation of T cells into regulatory T cells.
properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-3-7-11(15(18)19)16-14(17)13-9-10-6-4-5-8-12(10)20-13/h4-6,8-9,11H,2-3,7H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJAOOKWNSYEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.